N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes pyrazole and thienyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thienyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents involved.
Scientific Research Applications
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- **N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of pyrazole and thienyl groups, which confer specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile tool in scientific research and industrial applications.
Properties
Molecular Formula |
C17H20N6O2S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-4-[(4,5-dimethylthiophene-2-carbonyl)amino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20N6O2S/c1-9-6-14(26-11(9)3)16(24)21-13-8-19-23(5)15(13)17(25)20-12-7-18-22(4)10(12)2/h6-8H,1-5H3,(H,20,25)(H,21,24) |
InChI Key |
OXYOUGQCOSGBCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=C(N(N=C2)C)C(=O)NC3=C(N(N=C3)C)C)C |
Origin of Product |
United States |
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